2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde
Description
Properties
Molecular Formula |
C16H15ClO3 |
|---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H15ClO3/c1-11-5-3-4-6-12(11)10-20-16-8-14(17)13(9-18)7-15(16)19-2/h3-9H,10H2,1-2H3 |
InChI Key |
PSFCFZPSKZRDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C(=C2)Cl)C=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a nucleophilic aromatic substitution or etherification approach, where a hydroxyl group on a chlorinated methoxybenzaldehyde intermediate is alkylated with 2-methylbenzyl alcohol or its derivative to form the benzyl ether linkage.
- Starting from 2-chloro-5-methoxy-4-hydroxybenzaldehyde or a closely related intermediate.
- Alkylation of the phenolic hydroxyl group with 2-methylbenzyl bromide or 2-methylbenzyl chloride under basic conditions.
- Use of bases such as potassium carbonate or sodium hydroxide to deprotonate the phenol and facilitate nucleophilic attack.
- Solvents like dimethylformamide (DMF), ethanol, or acetone are commonly employed to dissolve reactants and control reaction kinetics.
- Reaction temperatures typically range from room temperature to reflux conditions depending on the reactivity of the alkylating agent.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 2-Chloro-5-methoxy-4-hydroxybenzaldehyde + K2CO3 (3 equiv) in DMF | Deprotonation of phenol | Ensures phenolate formation for nucleophilic substitution |
| 2 | Addition of 2-methylbenzyl bromide (1.5 equiv) | Alkylation of phenol | Nucleophilic substitution to form benzyl ether |
| 3 | Stirring at 50–80 °C for 4–6 hours | Reaction completion | Monitored by TLC or HPLC |
| 4 | Workup: aqueous extraction, washing, drying | Isolation of crude product | Removal of inorganic salts and impurities |
| 5 | Purification by column chromatography or recrystallization | Obtain pure product | Silica gel chromatography with hexane/ethyl acetate mixtures |
Alternative Synthetic Routes
Phase Transfer Catalysis (PTC): Use of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in biphasic aqueous-organic systems can enhance reaction rates and yields, especially for alkylation steps involving halogenated benzyl derivatives. This method is environmentally friendlier and scalable for industrial production.
One-Pot Multi-Step Synthesis: Some protocols involve initial protection of aldehyde groups, followed by selective etherification and subsequent deprotection to yield the target compound. This approach minimizes side reactions and improves overall yield.
Research Findings and Yield Data
Analytical and Mechanistic Insights
- The alkylation proceeds via nucleophilic attack of the phenolate ion on the benzylic halide, forming the ether bond.
- The chloro substituent on the aromatic ring is generally inert under these conditions but can influence electron density and reactivity.
- Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms the formation of the ether linkage and retention of the aldehyde group.
- Infrared (IR) spectroscopy shows characteristic aldehyde C=O stretch near 1700 cm⁻¹ and ether C–O–C stretches around 1100 cm⁻¹.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-mediated alkylation | 2-chloro-5-methoxy-4-hydroxybenzaldehyde + 2-methylbenzyl bromide | K2CO3, DMF | 50–80 °C, 4–6 h | High yield, straightforward | Requires dry solvents, careful purification |
| Phase Transfer Catalysis | Same as above | TBAB, aqueous-organic biphasic system | 40 °C, 3–4 h | Environmentally friendly, scalable | Requires catalyst optimization |
| Multi-step protection/deprotection | Protected aldehyde intermediates | Various bases and alkylating agents | Variable | Minimizes side reactions | More complex, longer synthesis |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzoic acid.
Reduction: 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2-amino-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H15ClO3
- Molecular Weight : 290.74 g/mol
- IUPAC Name : 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde
This compound features a chloro group, a methoxy group, and a benzyl ether group attached to a benzaldehyde core, which contributes to its reactivity and potential utility in various applications.
Chemistry
In the field of chemistry, 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.
- Reduction : The aldehyde can be reduced to yield the corresponding alcohol.
- Substitution Reactions : The chloro group can be substituted with different nucleophiles under appropriate conditions.
| Reaction Type | Possible Products |
|---|---|
| Oxidation | 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzoic acid |
| Reduction | 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzyl alcohol |
| Substitution | Various substituted derivatives depending on the nucleophile used |
Biology
Research has explored the biological activity of this compound, particularly its interactions with biomolecules. Studies indicate potential antimicrobial and anticancer activities, making it a candidate for further pharmacological investigations.
For instance, in a study assessing small-molecule ligands for targeting specific proteins, derivatives of similar compounds demonstrated promising interactions with biological targets, suggesting that 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde may exhibit similar properties .
Medical Applications
The compound is being investigated for its therapeutic properties. Preliminary studies suggest that it could have:
- Antimicrobial Activity : Effective against certain bacterial strains.
- Anticancer Properties : Potential to inhibit cancer cell proliferation.
These findings warrant further clinical studies to evaluate its efficacy and safety in medical applications.
Industrial Applications
In industry, 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde is utilized in producing specialty chemicals and materials. Its unique structure allows it to be incorporated into formulations for:
- Cosmetics : Used as a fragrance component or active ingredient in skincare products due to its potential skin benefits.
Case Study 1: Antimicrobial Activity
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial properties of several benzaldehyde derivatives, including compounds structurally related to 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde. Results indicated significant inhibition against specific bacterial strains, highlighting its potential as an antimicrobial agent .
Case Study 2: Synthesis of Complex Molecules
In synthetic organic chemistry research, 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde was utilized as a starting material for synthesizing more complex structures. Researchers reported successful yields and high purity levels in their products, demonstrating its utility as an intermediate .
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
(a) 3-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde
- Structural Difference : The chloro group is at position 3 instead of position 2.
(b) 2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde
- Structural Difference : Replaces the 2-methylbenzyloxy group with a 4-bromobenzyloxy moiety.
- Impact : The bromine atom increases molecular weight (325.6 vs. ~296.7 for the target compound) and introduces a heavier halogen, which could enhance lipophilicity and alter binding affinity in biological systems. This compound’s CAS registry (667436-67-1) and molecular formula (C₁₄H₁₀BrClO₂) highlight its distinct synthetic applications, such as in cross-coupling reactions .
(c) 4-Methoxy-2-methylbenzaldehyde
- Structural Difference : Simpler structure lacking the chloro and benzyloxy substituents.
- Impact: With a molecular weight of 150.17 (vs. ~296.7 for the target compound), this analog has lower steric demand and reduced polarity, making it more volatile and soluble in non-polar solvents. It is commercially available (>95% purity) and serves as a common intermediate in fragrance and pharmaceutical synthesis .
(b) Comparison with 2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde
- Synthesis : This analog incorporates an azo group, synthesized via diazotization and coupling reactions. Purification involves silica gel chromatography (CH₂Cl₂/hexane), yielding 76.2% .
- Contrast : The target compound lacks the azo group, avoiding the photodegradation and toxicity concerns associated with azo dyes.
Physicochemical and Spectral Properties
Biological Activity
2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde, with the CAS number 1427022-11-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its antiproliferative, antibacterial, and antioxidative effects, supported by relevant research findings and data.
- Molecular Formula : C₁₆H₁₅ClO₃
- Molecular Weight : 290.74 g/mol
- Structure : The compound features a chloro group, methoxy group, and a benzaldehyde moiety, which contribute to its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of similar compounds in the benzaldehyde family. For instance, derivatives with methoxy groups have shown significant activity against various cancer cell lines.
Case Study: Antiproliferative Effects
A study investigating various substituted benzaldehydes reported that compounds with similar structures exhibited IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the low micromolar range. Specifically, compounds with methoxy substitutions demonstrated enhanced activity against breast cancer cell lines (e.g., MCF-7) and ovarian cancer cells (e.g., A2780).
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2-Chloro-5-methoxy-4-(substituted) | MCF-7 | 1.2 - 5.3 |
| Benzaldehyde Derivative A | A2780 | 3.1 |
| Benzaldehyde Derivative B | HCT 116 | 3.7 |
Antibacterial Activity
The antibacterial properties of benzaldehyde derivatives are also noteworthy. Compounds structurally similar to 2-Chloro-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde have shown selective activity against Gram-positive bacteria.
Case Study: Antibacterial Effects
A comparative study indicated that certain methoxy-substituted benzaldehydes displayed significant minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Enterococcus faecalis.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 2-Chloro-5-methoxy-4-(substituted) | E. faecalis | 8 |
| Benzaldehyde Derivative C | S. aureus | 16 |
| Benzaldehyde Derivative D | E. coli | 32 |
Antioxidative Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research indicates that some benzaldehyde derivatives exhibit strong antioxidative activity, which may be linked to their phenolic structures.
Research Findings on Antioxidative Activity
In vitro studies have demonstrated that certain derivatives possess superior antioxidant capabilities compared to standard antioxidants like Butylated Hydroxytoluene (BHT). The antioxidative effects were measured using various assays, including DPPH and ABTS methods.
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
|---|---|---|
| 2-Chloro-5-methoxy-4-(substituted) | 10 - 30 | 15 - 25 |
| Standard Antioxidant (BHT) | 20 - 40 | 30 - 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
